(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Biological Activity
The compound (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, with the CAS number 2320852-28-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O3S, with a molecular weight of 348.4 g/mol. The structure features a bicyclic framework that is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 2320852-28-4 |
Molecular Formula | C₁₆H₂₀N₄O₃S |
Molecular Weight | 348.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The compound has been studied for its interaction with microtubules and tau proteins, which are critical in neurodegenerative diseases. Research indicates that it may stabilize microtubules by preventing the collapse caused by hyperphosphorylated tau binding . This stabilization could potentially mitigate neurodegenerative processes seen in conditions like Alzheimer's disease.
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties:
- In vitro Studies : The compound demonstrated a concentration-dependent increase in microtubule stability without affecting tubulin levels significantly .
- In vivo Studies : In transgenic mouse models of tauopathy, treatment with this compound resulted in reduced axonal dystrophy and amyloid-beta plaque deposition, suggesting a protective effect against neurodegeneration .
Antimicrobial Activity
Emerging data suggest potential antimicrobial properties, likely due to the triazole moiety's ability to interfere with fungal cell wall synthesis pathways. Further studies are required to elucidate these effects comprehensively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the sulfonyl and triazole groups can significantly influence the compound's biological activity:
- Sulfonyl Group : Variations in the aryl substituent on the sulfonyl group have shown changes in potency against target proteins.
- Triazole Ring : Alterations in the triazole structure affect binding affinity to microtubules and tau proteins, highlighting the importance of this moiety in enhancing biological activity .
Case Study 1: Neurodegenerative Disease Model
A study involving a mouse model of tauopathy demonstrated that administration of this compound resulted in:
- Reduced Tau Hyperphosphorylation : The compound reduced levels of hyperphosphorylated tau protein.
- Improved Cognitive Function : Behavioral assessments indicated improved memory and learning capabilities post-treatment.
Case Study 2: Antimicrobial Efficacy
In preliminary tests against various microbial strains, the compound exhibited notable inhibitory effects on certain pathogenic fungi, suggesting further exploration into its potential as an antifungal agent is warranted.
Properties
IUPAC Name |
8-(2-methoxyphenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-15-4-2-3-5-16(15)24(21,22)20-12-6-7-13(20)9-14(8-12)19-11-17-10-18-19/h2-5,10-14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFOZPMRPSDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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